molecular formula C21H24F3N3O2 B5005098 1-[1-(3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[1-(3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5005098
M. Wt: 407.4 g/mol
InChI Key: SROPDRULSDXHKJ-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, antidepressants, and antiemetics .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and a single bond to the rest of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some piperazine derivatives are used as serotonin receptor agonists .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research would depend on the properties and potential uses of the compound. Piperazine derivatives are an active area of research due to their wide range of biological activities .

Properties

IUPAC Name

furan-3-yl-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2/c22-21(23,24)17-3-1-4-18(13-17)25-8-10-26(11-9-25)19-5-2-7-27(14-19)20(28)16-6-12-29-15-16/h1,3-4,6,12-13,15,19H,2,5,7-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROPDRULSDXHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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